(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
CAS No.: 1260892-22-5
Cat. No.: VC11712586
Molecular Formula: C7H6F4N2
Molecular Weight: 194.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260892-22-5 |
|---|---|
| Molecular Formula | C7H6F4N2 |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | [3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
| Standard InChI Key | ZBSVPYCSWCQJHF-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)CN)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1F)CN)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine features a pyridine ring substituted at the 2-, 3-, and 5-positions with a methanamine group, fluorine, and a trifluoromethyl group, respectively. The trifluoromethyl group contributes strong electron-withdrawing effects, while the fluorine atom enhances metabolic stability. The amine moiety at the 2-position provides a site for further functionalization, making the compound a versatile intermediate.
Synthesis and Manufacturing
General Synthetic Strategies
While explicit protocols for synthesizing (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine are scarce, analogous pyridine derivatives are typically prepared through:
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Ring-forming reactions: Utilizing Hantzsch or Kröhnke pyridine synthesis to construct the pyridine core.
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Electrophilic substitution: Introducing fluorine via halogen exchange or direct fluorination .
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Trifluoromethylation: Employing reagents like CF₃Cu or CF₃SiMe₃ to install the trifluoromethyl group .
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Amination: Functionalizing the 2-position with a methanamine group through nucleophilic substitution or reductive amination .
A patent on pyridin-2-yl-methylamine intermediates (EP1358179B1) describes methods involving catalytic amination and protecting group strategies, which may be adaptable to this compound .
Industrial Production
Applications in Research and Industry
Pharmaceutical Development
The compound’s trifluoromethyl and fluorine groups enhance binding affinity to biological targets while improving pharmacokinetic properties. Potential therapeutic areas include:
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Kinase inhibition: Pyridine derivatives are explored as kinase inhibitors in oncology.
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Central nervous system (CNS) agents: The fluorine atom may aid blood-brain barrier penetration.
Agrochemical Uses
In agrochemistry, the trifluoromethyl group confers resistance to environmental degradation. Applications may involve:
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Herbicides: Disrupting plant amino acid biosynthesis.
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Insecticides: Targeting invertebrate nervous systems.
Comparative Analysis with Analogous Compounds
Chlorinated vs. Fluorinated Derivatives
Replacing the 3-fluoro group with chlorine (as in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine) increases molecular weight (196.56 g/mol vs. 194.13 g/mol) and alters electronic properties . Chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine.
Hydrochloride Salts
The hydrochloride salt form (e.g., (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) improves aqueous solubility, facilitating formulation in parenteral drugs .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to streamline production.
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Target Identification: High-throughput screening to map biological targets.
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Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.
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